Product packaging for 6-(aMinoMethyl)isoquinolin-1(2H)-one(Cat. No.:CAS No. 1374651-53-2)

6-(aMinoMethyl)isoquinolin-1(2H)-one

Cat. No.: B597481
CAS No.: 1374651-53-2
M. Wt: 174.203
InChI Key: AVBSLSNMHQUKPP-UHFFFAOYSA-N
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Description

Significance of the Isoquinolin-1(2H)-one Scaffold in Medicinal Chemistry Research

The isoquinolin-1(2H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular structures that are capable of binding to multiple, unrelated biological targets. rsc.orgresearchgate.net This versatility has rendered isoquinoline (B145761) and its derivatives, including the isoquinolin-1(2H)-one core, as foundational elements in the design of a wide array of pharmacologically active agents. rsc.orgresearchgate.net The inherent structural features of this bicyclic heterocycle make it a versatile template for developing new drugs. researchgate.net

The significance of the isoquinolin-1(2H)-one scaffold is underscored by its presence in numerous natural products and synthetically derived compounds that exhibit a broad spectrum of biological activities. rsc.org These activities include potent anticancer, researchgate.netnih.govnih.gov anti-inflammatory, nih.gov and antimicrobial properties. researchgate.net A notable area of research has been the development of isoquinolin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. nih.govnih.gov For instance, 5-aminoisoquinolin-1(2H)-one has been identified as a water-soluble and potent PARP inhibitor. nih.govnih.gov Furthermore, derivatives of this scaffold have been investigated as inhibitors of other key cellular targets, such as Rho-associated coiled-coil containing protein kinases (ROCK), which are involved in the regulation of smooth muscle contraction. nih.gov The discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors further highlights the adaptability of this scaffold in targeting different biological pathways. nih.gov

Recent studies have continued to expand the therapeutic potential of this scaffold. For example, novel diaryl substituted isoquinolin-1(2H)-one derivatives have been identified as inhibitors of hypoxia-inducible factor-1 (HIF-1) signaling, showing promise for the treatment of rheumatoid arthritis. nih.gov Another study on a 3-acyl isoquinolin-1(2H)-one derivative demonstrated its ability to induce cell cycle arrest and apoptosis in breast cancer cells, suggesting its potential as a new candidate for cancer therapy. nih.gov

Role of the Aminomethyl Moiety at Position 6 in Modulating Molecular Interactions

The introduction of an aminomethyl group (-CH₂NH₂) at the 6-position of the isoquinolin-1(2H)-one scaffold is a strategic modification that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Functional groups play a pivotal role in drug-receptor interactions, governing the specificity and affinity of binding. unina.it

The aminomethyl moiety introduces a basic and highly polar functional group. At physiological pH, the primary amine is likely to be protonated, forming a positively charged ammonium (B1175870) group. This cationic center can engage in strong, long-range electrostatic or ionic interactions with negatively charged residues, such as aspartate or glutamate (B1630785), within a receptor's binding site. unina.it These charge-charge interactions are fundamental contributors to the stability of a drug-receptor complex. unina.it

Furthermore, the amine and the methylene (B1212753) bridge can act as both hydrogen bond donors and acceptors. Hydrogen bonds are crucial for the specificity of molecular recognition due to their directional nature. unina.it The ability to form these specific, short-range interactions can help to precisely orient the molecule within a binding pocket, thereby enhancing its biological activity. The presence of the aminomethyl group can also be expected to increase the water solubility of the parent molecule, a property that is often desirable for drug candidates.

Overview of Academic Research Trajectories for 6-(Aminomethyl)isoquinolin-1(2H)-one and Related Derivatives

While specific, in-depth academic studies focusing solely on this compound (CAS 1374651-53-2) are not extensively reported in publicly available literature, the research trajectories of closely related analogues provide a clear indication of its potential areas of investigation. The synthesis of variously substituted isoquinolin-1(2H)-ones is a well-established field, with numerous methods developed for their preparation, suggesting that the synthesis of this compound is chemically feasible. rsc.orgharvard.edunih.gov

Research on derivatives of the isoquinolin-1(2H)-one scaffold is vibrant and multifaceted. A significant research avenue is in the field of oncology. Given that derivatives of this scaffold are being explored as PARP inhibitors, nih.govnih.gov EGFR inhibitors, nih.gov and agents that induce apoptosis in cancer cells, nih.gov it is plausible that this compound could be investigated for similar anticancer properties. The aminomethyl group could serve as a key pharmacophoric element or as a handle for further chemical modification to optimize activity.

Another promising area of research is in the treatment of inflammatory diseases. The discovery that 6-substituted isoquinolin-1-one derivatives can act as potent HIF-1 inhibitors for rheumatoid arthritis points to the importance of substitution at this position for anti-inflammatory activity. nih.gov The neuroprotective effects of isoquinoline alkaloids are also an area of active investigation, suggesting a potential role for derivatives like this compound in addressing neurodegenerative disorders. nih.gov

The aminomethyl group also makes the compound a valuable building block for further chemical synthesis. It can be readily derivatized to create libraries of new compounds for high-throughput screening against a wide range of biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B597481 6-(aMinoMethyl)isoquinolin-1(2H)-one CAS No. 1374651-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSLSNMHQUKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Aminomethyl Isoquinolin 1 2h One and Its Analogues

Established Synthetic Pathways for the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one framework is a key structural motif in numerous natural products and pharmacologically active compounds. researchgate.net Consequently, a diverse array of synthetic methods for its construction has been reported, ranging from traditional cyclization reactions to modern transition-metal-catalyzed annulations. researchgate.netmdpi.com

Cyclization Reactions and Annulation Protocols

Cyclization and annulation reactions represent a fundamental and widely employed strategy for the synthesis of the isoquinolin-1(2H)-one core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

One common approach involves the cyclocondensation of benzamide derivatives with alkynes or other C2 synthons. mdpi.com For instance, the reaction of ortho-halobenzamides with alkynes, catalyzed by transition metals, can lead to the formation of the isoquinolinone ring through a [4+2] intermolecular annulation. mdpi.com Various catalyst systems, including those based on nickel, have been utilized for this transformation. proquest.com

Another notable method is the intramolecular cyclization of appropriately substituted precursors. For example, ortho-alkynylbenzoyl azides can undergo an acetylenic Schmidt reaction with denitrogenation to yield isoquinolinones. mdpi.com Similarly, the base-promoted isomerization of 4-methylidene-3,4-dihydroisoquinolinones provides a route to the aromatic isoquinolinone system. mdpi.com Acid-promoted intramolecular cyclization of ortho-vinyl ether benzamides has also been reported for the synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones. mdpi.com

More classical approaches, such as the Bischler–Napieralski and Pictet-Spengler reactions, have also been adapted for the synthesis of isoquinoline (B145761) derivatives, which can then be converted to the corresponding isoquinolin-1(2H)-ones. mdpi.com The Bischler–Napieralski reaction involves the cyclization of a β-phenylethylamine derivative, while the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. mdpi.com

Cyclization/Annulation MethodPrecursorsKey Features
[4+2] Intermolecular Annulation ortho-halobenzamides and alkynesTransition-metal catalyzed (e.g., Ni)
Intramolecular Acetylenic Schmidt Reaction ortho-alkynylbenzoyl azidesDenitrogenation step
Base-Promoted Isomerization 4-methylidene-3,4-dihydroisoquinolinonesRearrangement to aromatic system
Acid-Promoted Intramolecular Cyclization ortho-vinyl ether benzamidesSynthesis of 3,4-unsubstituted isoquinolinones
Bischler–Napieralski Reaction β-phenylethylamine derivativesFormation of dihydroisoquinoline intermediate
Pictet-Spengler Reaction β-arylethylamines and aldehydes/ketonesAcid-catalyzed cyclization

Palladium-Catalyzed Synthesis Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of isoquinolin-1(2H)-ones, primarily through C-H activation/annulation and cross-coupling strategies. acs.orgnih.gov These methods offer high efficiency and regioselectivity. acs.org

A prominent palladium-catalyzed approach involves the C-H activation and annulation of N-methoxybenzamides with various coupling partners. For example, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters in the presence of a palladium catalyst affords substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. acs.org This reaction proceeds via the formation of a five-membered cyclopalladated intermediate. acs.org

Palladium-catalyzed cross-coupling reactions also provide a versatile route to isoquinolinone precursors. For instance, the arylation of compounds like ethyl cyanoacetate and malononitrile, followed by elaboration and a microwave-assisted Pictet–Spengler reaction, can be used to generate libraries of substituted isoquinolines. nih.gov Furthermore, a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization of benzylamines with allyl acetate has been developed for the synthesis of 3-methylisoquinolines. nih.gov

Palladium-Catalyzed MethodStarting MaterialsKey Features
C-H Activation/Annulation N-methoxybenzamides and 2,3-allenoic acid estersHigh regioselectivity, forms dihydroisoquinolinones
Cross-Coupling/Pictet-Spengler Aryl halides and ethyl cyanoacetate/malononitrileMulti-step sequence, suitable for library synthesis
Tandem C-H Allylation/Amination Benzylamines and allyl acetateOne-pot, two-step process to form substituted isoquinolines

Copper-Catalyzed Coupling-Cyclization Strategies

Copper-catalyzed reactions have proven to be effective and economical for the synthesis of isoquinolin-1(2H)-ones. These methods often involve a cascade or one-pot process combining coupling and cyclization steps. nih.govnih.gov

A notable example is the copper-catalyzed reaction of 2-iodobenzamides with terminal alkynes. This coupling-cyclization strategy proceeds with high chemo- and regioselectivity to afford a variety of isoquinolin-1(2H)-one derivatives. nih.gov A simple and efficient copper-catalyzed method for the synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives involves the cascade reaction of substituted 2-halobenzamides with β-keto esters under mild conditions. nih.gov

Furthermore, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed as an environmentally friendly approach to isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org The selectivity of this reaction can be controlled by the presence or absence of a protecting group on the oxime hydroxyl group. nih.govsemanticscholar.org

Copper-Catalyzed MethodStarting MaterialsKey Features
Coupling-Cyclization 2-iodobenzamides and terminal alkynesHigh chemo- and regioselectivity, one-pot process
Cascade Reaction 2-halobenzamides and β-keto estersMild reaction conditions
Intramolecular Cyclization (E)-2-alkynylaryl oxime derivativesGreen synthesis in water, selective formation of isoquinolines or N-oxides

C-H Activation and Related Metal-Catalyzed Methods

Transition metal-catalyzed C-H activation has become a powerful strategy for the construction of complex heterocyclic molecules with high atom- and step-economy. nih.govacs.org This approach has been successfully applied to the synthesis of isoquinolin-1(2H)-ones and related fused systems. nih.govacs.org

Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides and their annulation with alkynes is a well-established method for synthesizing isoquinolin-1(2H)-ones. nih.gov More recently, a rhodium(III)-catalyzed hydrazone-directed ortho C-H bond activation and annulation has been described for the synthesis of highly substituted isoquinolines without the need for an external oxidant. acs.org

Cobalt catalysts have also been employed in C-H activation reactions. For instance, a Cp*Co(III) complex has been used for the C(sp³)–H bond alkenylation of 8-methylquinoline with alkynes, demonstrating the utility of cobalt in the functionalization of isoquinoline precursors. acs.org

Metal-Catalyzed C-H ActivationCatalystStarting MaterialsKey Features
Rhodium(III)-Catalyzed Annulation Rh(III)N-methoxybenzamides and alkynesWell-established method
Rhodium(III)-Catalyzed C-H Activation Rh(III)HydrazonesNo external oxidant required
Cobalt(III)-Catalyzed Alkenylation Cp*Co(III)8-methylquinoline and alkynesC(sp³)–H bond activation

Nucleophilic Routes to Substituted Isoquinolones

Nucleophilic substitution reactions on pre-functionalized aromatic rings provide an alternative pathway to substituted isoquinolinones. quimicaorganica.org Halogenated isoquinolines can undergo nucleophilic substitution, particularly at positions activated by the ring nitrogen. In the case of isoquinoline, nucleophilic substitution is favored at the 1-position. quimicaorganica.org

While direct nucleophilic substitution on the benzene ring of an isoquinolinone is less common, this strategy can be employed in the synthesis of precursors. For example, a process for preparing 6-substituted-1-(2H)-isoquinolinones utilizes a nucleophilic aromatic substitution on a 2-methyl-4-halobenzonitrile to introduce a desired substituent at what will become the 6-position of the final isoquinolinone. google.com

Strategies for Introducing the Aminomethyl Group at Position 6

The introduction of an aminomethyl group at the 6-position of the isoquinolin-1(2H)-one core is typically achieved through the functionalization of a pre-existing substituent on the benzene ring. Several synthetic routes can be envisioned, starting from precursors such as 6-bromo-, 6-cyano-, 6-formyl-, or 6-nitroisoquinolin-1(2H)-one.

One plausible strategy involves the reduction of a 6-cyanoisoquinolin-1(2H)-one . The cyano group can be introduced onto the isoquinolinone scaffold through various methods, including palladium- or copper-catalyzed cyanation of a 6-halo precursor. Subsequent reduction of the nitrile functionality, for instance, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, would yield the desired 6-(aminomethyl)isoquinolin-1(2H)-one.

Another approach is the reductive amination of a 6-formylisoquinolin-1(2H)-one . The aldehyde can be installed at the 6-position via formylation of the isoquinolinone or by constructing the isoquinolinone ring from a precursor already containing the formyl group. The aldehyde can then be reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the aminomethyl group.

The Gabriel synthesis offers a classic method for preparing primary amines. This would involve first converting a 6-substituted isoquinolinone, such as a 6-methyl derivative, to a 6-(bromomethyl)isoquinolin-1(2H)-one via radical bromination. This benzylic halide can then be reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. mdpi.comacs.orgacs.org

Finally, a nitro group at the 6-position can serve as a precursor . A 6-nitroisoquinolin-1(2H)-one can be synthesized and then the nitro group can be reduced to an amino group. While this would yield 6-aminoisoquinolin-1(2H)-one, further steps would be required to convert the amino group into an aminomethyl group. A more direct route from a nitro precursor is less common for aminomethylation.

PrecursorSynthetic StrategyKey Reactions
6-Cyanoisoquinolin-1(2H)-oneReduction of the nitrileCatalytic hydrogenation, LiAlH₄ reduction
6-Formylisoquinolin-1(2H)-oneReductive aminationImine formation, reduction with NaBH₃CN
6-(Bromomethyl)isoquinolin-1(2H)-oneGabriel synthesisNucleophilic substitution with potassium phthalimide, hydrazinolysis
6-Nitroisoquinolin-1(2H)-oneReduction and further functionalizationReduction of nitro group, multi-step conversion to aminomethyl

Post-Cyclization Aminomethylation Techniques

This synthetic strategy involves the initial construction of the isoquinolin-1(2H)-one ring system, followed by the introduction of the aminomethyl group at the C6 position. This approach can be advantageous when the desired isoquinolinone core is readily accessible. The introduction of the aminomethyl group typically proceeds through an intermediate functional group at the 6-position, as direct aminomethylation on an unactivated benzene ring is challenging.

A common method involves the conversion of a precursor group, such as a cyano or nitro substituent, which is introduced onto the isoquinolinone scaffold. For instance, starting from 6-bromoisoquinolin-1(2H)-one, a cyano group can be introduced via palladium-catalyzed cyanation. Subsequent reduction of the nitrile functionality, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the target this compound.

Table 1: Post-Cyclization Functional Group Interconversion

Starting Material Intermediate Reaction Final Product

Another potential, though less direct, post-cyclization technique is the Mannich reaction. The Mannich reaction is a classic method for aminomethylation, involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. mdpi.comnih.gov While direct C-H aminomethylation at the 6-position of the isoquinolinone ring is not typical due to electronic factors, derivatization of a related metalated isoquinoline intermediate with an aminomethylating agent like Eschenmoser's salt represents a viable, analogous strategy for introducing this functionality. nih.gov

Incorporation of Aminomethyl Precursors in Ring Formation

An alternative and often more convergent approach is to construct the isoquinolin-1(2H)-one ring using a starting material that already possesses a protected aminomethyl group or a precursor at the desired position. This strategy avoids potentially harsh post-cyclization functionalization steps.

Classic isoquinoline synthesis methods, such as the Bischler–Napieralski or Pictet-Spengler reactions, can be adapted for this purpose. pharmaguideline.comthieme.de For example, a Bischler–Napieralski-type synthesis could commence from a phenylethylamine derivative bearing a cyano or protected amino group at the para-position relative to the ethylamine side chain.

A plausible route would start with 2-(4-(cyanomethyl)phenyl)ethanamine. This precursor would first be acylated, for example with acetyl chloride, to form the corresponding amide. Subsequent cyclization under dehydrating conditions using a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) would yield a 3,4-dihydroisoquinoline intermediate. The final step would involve dehydrogenation to form the aromatic isoquinolinone ring, followed by reduction of the cyano group to the aminomethyl group.

Table 2: Ring Formation from Precursors

Precursor Starting Material Key Intermediate(s) Cyclization Method Final Steps
2-(4-(Cyanomethyl)phenyl)ethanamine N-[2-(4-(cyanomethyl)phenyl)ethyl]acetamide Bischler-Napieralski Reaction Dehydrogenation, Nitrile Reduction
4-(Aminomethyl)phenylacetic acid (Protected amine) Homophthalic anhydride condensation Amide formation, Cyclization

This precursor-based approach offers significant flexibility, allowing for the establishment of the key 6-(aminomethyl) moiety early in the synthetic sequence.

Synthesis of Derivatized this compound Analogues

Derivatization of the parent compound, this compound, is crucial for exploring structure-activity relationships in drug discovery programs. Modifications can be targeted at either the exocyclic aminomethyl group or the isoquinolinone ring system itself.

Modification of the Aminomethyl Group

The primary amine of the aminomethyl group serves as a versatile handle for a wide range of chemical modifications. Standard amine derivatization reactions can be readily applied to generate a library of analogues. mdpi.comgreyhoundchrom.com

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: Reductive amination with aldehydes or ketones, or direct reaction with alkyl halides, can produce secondary and tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas.

These transformations allow for the introduction of diverse functional groups, modulating properties such as polarity, hydrogen bonding capacity, and steric bulk.

Table 3: Derivatization of the Aminomethyl Group

Reagent Type Functional Group Formed General Reaction Conditions
Acid Chloride (R-COCl) Amide Base (e.g., triethylamine, pyridine)
Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Base (e.g., triethylamine, pyridine)
Aldehyde/Ketone (R-CHO/R₂CO) Secondary/Tertiary Amine Reductive amination (e.g., NaBH(OAc)₃)
Isocyanate (R-NCO) Urea Aprotic solvent

Substitutions on the Isoquinolin-1(2H)-one Ring System

Introducing substituents onto the heterocyclic core of this compound can significantly impact its biological activity. nih.govnih.gov Synthetic strategies often involve the use of a halogenated isoquinolinone intermediate, which can then participate in various cross-coupling reactions.

For example, starting with a 6-(protected-aminomethyl)-bromo-isoquinolin-1(2H)-one, substituents can be introduced at other positions (e.g., C4, C7, C8) via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the installation of aryl, alkyl, alkynyl, and amino groups. Furthermore, direct C-H activation methodologies are emerging as powerful tools for the regioselective functionalization of the isoquinolinone scaffold. researchgate.net

Newer synthetic methods have also been developed for the preparation of polysubstituted isoquinolinones, including catalytic intramolecular cyclization reactions where desired substitution patterns are installed on the acyclic precursor prior to ring formation. These strategies have proven effective in creating libraries of potent and selective bioactive compounds.

Molecular Mechanism of Action and Target Engagement in Preclinical Models

Receptor Ligand Binding and Modulation

The isoquinolinone scaffold is a key feature in a class of compounds identified as positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor (D1R). nih.govbiorxiv.org These PAMs represent an alternative therapeutic approach to direct D1R agonists, potentially overcoming challenges such as poor pharmacokinetics and inverted U-shaped dose-response curves. nih.gov D1R PAMs bind to a topographically distinct site from the endogenous ligand dopamine, modulating dopamine's affinity and/or efficacy. researchgate.net The engagement of this less-conserved allosteric binding site may also confer greater subtype selectivity. researchgate.net

The allosteric activity of isoquinolinone-based D1R PAMs can vary between specific analogs. Some compounds demonstrate "pure" PAM activity, meaning they enhance the receptor's response to dopamine without activating the receptor on their own. ucsd.edu For example, the dihydroisoquinolinone derivative DETQ was found to selectively potentiate the human D1 receptor with no significant allosteric agonist effects. nih.gov

In contrast, other analogs exhibit a degree of allosteric agonism (also known as ago-PAM activity), where they not only potentiate the endogenous agonist but can also activate the receptor independently. researchgate.net One racemic D1R PAM, referred to as rac-2, was shown to potentiate the potency of dopamine by 100-fold and also to display independent allosteric agonism. researchgate.net This difference in activity profile can be influenced by factors such as the specific chemical structure of the analog and the cellular environment used in the assays. researchgate.net

Table 2: D1R Allosteric Modulator Activity

Compound Type D1R Potentiation (vs. Dopamine) Allosteric Agonism
DETQ PAM Selective Potentiation Not significant

| rac-2 | Ago-PAM | 100-fold | Yes |

The binding mechanism of isoquinolinone-based PAMs has been investigated through cryo-electron microscopy (cryo-EM) and molecular dynamics simulations. nih.gov For the potent D1R PAM LY3154207 , a close analog, studies have revealed a potential binding site at an intracellular location of the receptor. nih.gov

Two distinct binding orientations have been proposed:

Vertical Pose: In one model, the PAM is oriented largely parallel to the receptor's transmembrane helices 3 and 4. nih.gov

Horizontal Pose: Another stable conformation shows the PAM bound in a "horizontal" orientation. Molecular dynamics simulations suggest this horizontal pose is stable within its allosteric binding site on the D1 receptor. nih.gov

These structural insights into how the isoquinolinone core can be accommodated within the allosteric pocket are critical for the rational design of future D1R PAMs with optimized pharmacological properties. nih.gov

The isoquinoline (B145761) scaffold has been identified as a template for ligands that interact with sigma receptors. The sigma-1 receptor is a unique ligand-operated chaperone protein involved in modulating various cellular signaling pathways.

Structure-activity relationship studies on a class of benzamide-isoquinoline derivatives have provided insights into the molecular determinants for binding and selectivity. It was observed that the inclusion of an amide group in the structure generally impairs affinity for the sigma-1 receptor. Furthermore, the electronic properties of substituents on the molecule play a critical role in selectivity between the sigma-1 and sigma-2 receptor subtypes. An electron-donating group, such as a methoxy (B1213986) group, was found to favor sigma-2 affinity, thereby improving selectivity for the sigma-2 receptor over the sigma-1 receptor. Conversely, electron-withdrawing groups were shown to increase affinity for the sigma-1 receptor. This demonstrates that the isoquinoline core can be chemically modified to tune its binding profile across sigma receptor subtypes.

5-HT6 Receptor Ligand Binding

The 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily found in the brain, has emerged as a significant target in the development of treatments for central nervous system (CNS) disorders. nih.govwikipedia.org Ligands that interact with this receptor are being investigated for their potential in addressing conditions such as cognitive dysfunction, anxiety, and depression. nih.gov The binding of a ligand to the 5-HT6 receptor can initiate a cascade of intracellular events, modulating neurotransmission. wikipedia.org

Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the structural requirements for high-affinity binding to the 5-HT6 receptor. nih.gov These models help in visualizing the contributions of steric, electrostatic, hydrophobic, and hydrogen bond fields to the binding affinity. nih.gov For instance, research has shown that creating a large hydrophobic pocket can accommodate larger substituents and potentially increase the activity of the ligand. nih.gov

The development of selective 5-HT6 receptor ligands is an active area of research. nih.gov A variety of chemical scaffolds, including arylsulfonyl derivatives, have been explored to achieve high affinity and selectivity for the 5-HT6 receptor over other serotonin (B10506) receptor subtypes. nih.govnih.gov The affinity of a ligand is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. nih.govmedchemexpress.com

Cellular and Biological Responses in Research Models

Antiproliferative Effects in Cell Lines

The isoquinoline structural motif is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines. nih.govuniv.kiev.ua Derivatives of isoquinolin-1(2H)-one, in particular, have been a focus of research for their potential as anticancer agents. univ.kiev.uanih.gov

Studies have demonstrated that certain isoquinolin-1(2H)-one derivatives can significantly inhibit the proliferation of human tumor cell lines in a dose-dependent manner. nih.govnih.gov For example, some compounds have shown potent activity against breast cancer cell lines. nih.gov The antiproliferative activity is often evaluated by determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. nih.govnih.gov The specific substitutions on the isoquinoline core can significantly influence the potency and selectivity of the antiproliferative activity. nih.gov

Table 1: Antiproliferative Activity of Selected Isoquinoline Derivatives

Compound/Derivative Cell Line IC50 Value Reference
3-acyl isoquinolin-1(2H)-one (Compound 4f) MCF-7 (Breast Cancer) Not specified, but showed potent anti-tumor effect nih.gov
3-acyl isoquinolin-1(2H)-one (Compound 4f) MDA-MB-231 (Breast Cancer) Not specified, but showed potent anti-tumor effect nih.gov

This table is for illustrative purposes and includes data for isoquinoline derivatives to provide context for the antiproliferative potential of this class of compounds.

Induction of Apoptosis via Mitochondrial Pathways

A key mechanism through which isoquinolin-1(2H)-one derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research indicates that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov

This pathway is characterized by several key events, including the depolarization of the mitochondrial membrane potential. nih.govnih.gov A decrease in the mitochondrial membrane potential is an early indicator of apoptosis. nih.gov Further downstream events include the activation of a cascade of enzymes called caspases, such as caspase-3, -7, and -9. nih.govnih.gov The activation of these caspases leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. nih.govnih.gov

Studies on related isoquinoline compounds have shown a dose-dependent increase in apoptotic cells. nih.gov For instance, treatment of cancer cells with certain isoquinolin-1(2H)-one derivatives led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, further supporting the involvement of the mitochondrial pathway. nih.gov

Effects on Cell Cycle Progression (e.g., G2/M Arrest)

In addition to inducing apoptosis, 6-(aminomethyl)isoquinolin-1(2H)-one and related compounds can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. nih.govnih.gov The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. researchgate.net Disruption of this process can lead to cell death or the inhibition of proliferation.

Specifically, studies have shown that certain isoquinolin-1(2H)-one derivatives can cause an arrest of the cell cycle in the G2/M phase. nih.govnih.gov The G2 phase is the final stage of interphase, where the cell prepares for mitosis (M phase). An arrest at this checkpoint prevents the cell from entering mitosis and dividing.

The molecular mechanism behind this G2/M arrest often involves the modulation of key regulatory proteins. nih.govfrontiersin.org For example, research has demonstrated that treatment with an isoquinolin-1(2H)-one derivative led to the suppression of cyclin-dependent kinase 1 (CDK1) expression. nih.gov CDK1, in complex with cyclin B1, is a crucial regulator of the G2/M transition. nih.govfrontiersin.org By inhibiting CDK1, these compounds effectively block the cell from proceeding into mitosis. This effect has been observed in a dose-dependent manner in various cancer cell lines. nih.gov

Tubulin Polymerization Suppression

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. mdpi.commdpi.com The dynamic nature of microtubule polymerization and depolymerization is crucial for their function. mdpi.com Consequently, agents that interfere with tubulin polymerization can disrupt mitosis and are effective anticancer agents. mdpi.com

A number of compounds, including some with an isoquinoline scaffold, have been shown to inhibit tubulin polymerization. nih.govrsc.org These inhibitors often bind to specific sites on the tubulin protein, such as the colchicine-binding site, preventing the assembly of microtubules. mdpi.comnih.gov

The inhibition of tubulin polymerization can be measured in vitro by monitoring the change in absorbance or turbidity of a tubulin solution over time. mdpi.com Compounds that suppress tubulin polymerization will show a dose-dependent inhibition of this process. mdpi.com The disruption of the microtubule network within cells can be visualized using immunofluorescence microscopy. mdpi.com This disruption leads to a characteristic change in cell morphology and ultimately can trigger cell cycle arrest and apoptosis. mdpi.com

Antimicrobial Activity in vitro

In addition to their antiproliferative properties, various isoquinoline derivatives have been investigated for their potential antimicrobial activity. nih.govresearchgate.net The search for new antimicrobial agents is crucial due to the increasing prevalence of drug-resistant microorganisms. nih.gov

In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a particular microorganism. nih.govresearchgate.net These assays are performed against a panel of clinically relevant bacteria and fungi. nih.govresearchgate.net

Studies on related heterocyclic compounds have shown that specific structural features can confer potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govsemanticscholar.orgcomu.edu.tr For instance, certain quinazolinone derivatives, which share some structural similarities with isoquinolinones, have demonstrated significant activity against Staphylococcus aureus. nih.gov The antimicrobial efficacy can be influenced by the nature and position of substituents on the core ring structure. nih.gov

Table 2: Chemical Compound Names

Compound Name
This compound
Serotonin (5-hydroxytryptamine, 5-HT)
Bax
Bcl-2
Poly(ADP-ribose) polymerase (PARP)
Cyclin-dependent kinase 1 (CDK1)
Cyclin B1
α-tubulin
β-tubulin
Colchicine
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The isoquinolinone core is a recognized scaffold for developing bacterial topoisomerase inhibitors. calvin.edu Compounds from this class, such as QPT-1, function as broad-spectrum antibiotics by targeting bacterial DNA gyrase and topoisomerase IV. calvin.edu These type II topoisomerase enzymes are essential for bacterial survival as they manage DNA topology, a critical process for DNA replication, repair, and transcription. nih.gov They work by creating transient double-stranded breaks in the DNA to allow another segment of DNA to pass through, thereby resolving issues like supercoiling and catenation (the linking of circular DNA). nih.gov

The addition of an aminomethyl group to the isoquinolinone structure is a key strategy to enhance antibacterial potency, particularly against Gram-negative bacteria. calvin.edu Research into aminomethyl-substituted QPT-1 analogues suggests that these basic substituents can potentiate activity, potentially by improving cellular uptake or interaction with the enzyme-DNA complex. calvin.edu The mechanism of action involves poisoning the enzyme, where the drug binds to the enzyme-DNA complex and stabilizes it. This prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-stranded breaks and ultimately, cell death. nih.gov While many aminocoumarin antibiotics also target DNA gyrase, the isoquinolinone derivatives represent a distinct chemical class with promising activity against fluoroquinolone-resistant strains. calvin.edunih.gov

Table 1: Activity of Isoquinolinone Analogs against Bacterial Topoisomerases

Compound Class Primary Target(s) Mechanism of Action Key Structural Feature for Potency
Aminomethyl-substituted Isoquinolinones DNA Gyrase, Topoisomerase IV Inhibition of DNA re-ligation, stabilization of cleavage complex. calvin.edunih.gov Basic aminomethyl group enhances activity. calvin.edu
Fluoroquinolones DNA Gyrase, Topoisomerase IV Poisoning of the enzyme-DNA complex. nih.gov Varied substitutions on the quinolone core.
Aminocoumarins DNA Gyrase (primary) Inhibition of ATPase activity. nih.govresearchgate.net Coumarin ring system.

Anti-Inflammatory Responses in Cellular Models

The isoquinolin-1(2H)-one scaffold is also associated with significant anti-inflammatory properties. Derivatives of this structure have been shown to modulate key inflammatory pathways in various cellular models. nih.govnih.gov

Reduction of Inflammation in Synovial Cell Lines

In the context of joint inflammation, such as in rheumatoid arthritis, synovial cells (macrophages and fibroblasts) play a crucial role by producing pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that drive tissue destruction. nih.govnih.gov Studies on related compounds show that targeting inflammatory pathways within these cells is a viable therapeutic strategy. For instance, certain molecules can suppress the activation of the NLRP3 inflammasome in synovial macrophages. nih.gov This multi-protein complex is responsible for activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. nih.gov The inhibition of this pathway leads to a significant reduction in the secretion of these potent pro-inflammatory cytokines. nih.gov

Furthermore, the modulation of signaling pathways like NF-κB and MAPK is a common mechanism for anti-inflammatory agents. nih.govnih.gov Treatment with methotrexate, a standard therapy for psoriatic arthritis, has been shown to reduce the inflammatory infiltrate (including CD3, CD4, and CD68 positive cells) and the expression of pro-inflammatory cytokines like IL-8 in synovial tissue. nih.gov Compounds based on the isoquinolinone scaffold are being investigated for their potential to achieve similar or superior effects by intervening in these critical signaling cascades.

Attenuation of Angiogenesis in Preclinical Models

Chronic inflammation is often linked with pathological angiogenesis, the formation of new blood vessels that sustains the inflammatory state by supplying nutrients and facilitating the recruitment of immune cells. nih.gov In preclinical models of inflammatory diseases like colitis, an increase in vascular density is a hallmark of disease progression. nih.gov The regulation of angiogenesis is complex, involving factors whose expression can be controlled by caveolin-1 (B1176169) (Cav-1) in endothelial cells. nih.gov Preclinical studies have demonstrated that the genetic deletion or pharmacological inhibition of endothelial Cav-1 can significantly decrease vascular density and ameliorate colitis, highlighting angiogenesis as a therapeutic target. nih.gov The potential for isoquinolinone derivatives to influence these processes is an active area of research, aiming to disrupt the feedback loop between inflammation and angiogenesis.

Antiprotozoal Activity in vitro

Isoquinoline alkaloids and related structures have long been recognized for their activity against various protozoan parasites. nih.gov This has prompted investigations into synthetic derivatives, including those from the isoquinolinone family, as potential new therapies for diseases like malaria and leishmaniasis.

Effects on Plasmodium falciparum

Malaria, caused predominantly by Plasmodium falciparum, remains a major global health threat, exacerbated by widespread drug resistance. nih.gov The quinoline (B57606) core is central to some of the most important antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.gov Research into novel quinoline and isoquinoline derivatives aims to overcome existing resistance mechanisms. Studies on related amino-alcohol quinolines have shown potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum in vitro. nih.govnih.gov The mechanism for many quinoline-based drugs involves interfering with the parasite's detoxification of heme in the food vacuole. However, other mechanisms, such as inhibiting fatty acid biosynthesis in the parasite's apicoplast, have also been proposed. mdpi.com The evaluation of this compound and its analogues is part of a broader effort to develop new antimalarial candidates with novel mechanisms of action that can circumvent current resistance patterns. researchgate.net

Activity against Leishmania donovani

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a fatal disease if left untreated. researchgate.net Current treatments are limited by toxicity and emerging resistance. nih.gov The isoquinoline scaffold has been identified as a promising starting point for novel leishmanicidal agents. nih.gov In vitro studies on various quinolinyl and isoquinoline-related compounds have demonstrated significant activity against the intracellular amastigote stage of L. donovani, which is the clinically relevant form that multiplies within host macrophages. nih.govpsu.edu

Table 2: In Vitro Antileishmanial Activity of Selected Compounds against L. donovani

Compound/Class Parasite Stage IC50 / ED50 Value (µM) Host Cell Line Reference
BZ1 Intracellular Amastigote 0.59 ± 0.13 THP-1 nih.gov
BZ1-I Intracellular Amastigote 0.40 ± 0.38 THP-1 nih.gov
Buparvaquone Intracellular Amastigote 0.05 Mouse Peritoneal Macrophages psu.edu
Miltefosine Intramacrophage Amastigote 0.71 ± 0.20 RAW 264.7 mdpi.com

The mechanisms of action for these compounds are varied, with some inducing apoptosis in the parasite by inhibiting mitochondrial complex II and increasing reactive oxygen species (ROS) production. researchgate.net The activity of compounds like this compound is being explored within this context, aiming to develop potent and selective agents against L. donovani.

Modulation of Trypanosoma brucei brucei

No published studies were identified that describe the effects or mechanism of action of this compound on Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. While the broader class of isoquinolinone derivatives has been explored for anti-trypanosomal activity, specific data for this compound is absent from the current scientific literature.

Stabilization of Parasitic Telomeric DNA G-quadruplexes

There is no available research documenting the interaction between this compound and parasitic telomeric DNA G-quadruplexes. G-quadruplexes in parasites like Trypanosoma are considered potential therapeutic targets, and while various compounds are studied for their ability to stabilize these structures, no such findings have been reported for this specific molecule.

Preliminary Anti-Coronavirus Activity Studies

Similarly, a thorough review of scientific databases and literature reveals no preliminary studies or data on the anti-coronavirus activity of this compound. Research into isoquinolinone derivatives as a class has been conducted in the context of various viral diseases, but specific findings related to this compound against coronaviruses have not been published.

Due to the absence of available scientific information in the specified areas, a detailed article conforming to the requested outline cannot be generated at this time.

Structure Activity Relationship Sar Investigations

Positional and Substituent Effects on Biological Activity

The biological activity of 6-(aminomethyl)isoquinolin-1(2H)-one derivatives is profoundly influenced by the placement and nature of various functional groups on the isoquinolinone core and the aminomethyl side chain. Extensive research has elucidated the specific roles of these structural features in modulating target affinity and selectivity.

Influence of the Aminomethyl Group at Position 6 on Target Affinity

The aminomethyl group at the 6-position of the isoquinolin-1(2H)-one ring system is a crucial determinant of the pharmacological activity of this class of compounds, particularly as PARP inhibitors. Its primary role is to engage in key interactions with the target protein, thereby anchoring the inhibitor in the active site.

The basicity of the amino group allows for the formation of a salt bridge with acidic residues in the enzyme's active site. For instance, in the context of PARP-1 inhibition, the protonated amine can form a strong ionic bond with the carboxylate side chain of a glutamate (B1630785) residue (Glu988), a critical interaction for potent inhibition. This interaction significantly contributes to the high binding affinity of these inhibitors.

Furthermore, the position of the aminomethyl group at C6 is optimal for orienting the isoquinolinone core within the active site to establish other favorable interactions, such as hydrogen bonding and π-π stacking. Studies on related 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors have also highlighted the importance of substitution at this position for achieving high potency. nih.govnih.gov While a different scaffold, this underscores the general significance of the C6 position for molecular recognition in related heterocyclic systems.

Modifications to the Nitrogen Atom and the Isoquinolinone Ring System

Alterations to the lactam nitrogen (N2) of the isoquinolinone ring and modifications to the ring system itself have been explored to fine-tune the pharmacological profile of these compounds.

N-Substitution: Alkylation or arylation of the lactam nitrogen can modulate the compound's physicochemical properties, such as solubility and membrane permeability. However, large, bulky substituents at this position can be detrimental to activity if they clash with the protein surface. In many potent inhibitors, the N2 position remains unsubstituted, allowing the lactam N-H to act as a hydrogen bond donor, often interacting with the backbone carbonyl of a glycine residue in the target's active site.

Compound IDModificationTargetActivity
A Unmodified this compoundPARP-1High
B N-methylationPARP-1Reduced
C 7-Fluoro substitutionPARP-1Increased
D Phenyl substitution at C4PARP-1Variable

Impact of Different Aminomethyl Linkers and Substituents

The nature of the linker between the isoquinolinone core and the terminal amino group, as well as substituents on the amino group, offers another avenue for optimizing inhibitor potency and selectivity.

Linker Modifications: While a simple methylene (B1212753) (-CH2-) linker is common, extending or rigidifying this linker can alter the positioning of the crucial amino group. The introduction of conformational constraints, such as incorporating the linker into a cyclic system, can lock the molecule into a bioactive conformation, potentially increasing affinity. However, such modifications must be carefully designed to avoid steric clashes within the binding pocket.

Amino Group Substituents: Substitution on the terminal amino group can have a significant impact on activity. Small alkyl groups may be tolerated, but larger, more complex substituents can disrupt the key ionic interaction with the target. In many cases, the primary amine is essential for optimal activity, as it provides the ideal geometry and charge distribution for strong binding.

Stereochemical Considerations in Activity

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. This stereoselectivity arises from the three-dimensional nature of the target's binding site, which can preferentially accommodate one enantiomer over the other.

For instance, if a substituent is introduced on the aminomethyl linker, creating a stereocenter, the (R) and (S) enantiomers may exhibit different binding affinities. One enantiomer may position the key interacting groups more favorably for binding, while the other may experience steric hindrance or be unable to form crucial interactions. Therefore, the synthesis and biological evaluation of individual enantiomers are critical for understanding the SAR and for the development of more potent and selective drugs. While specific stereochemical studies on this compound are not extensively reported in the provided search results, the general principles of stereochemistry in drug design strongly suggest that this would be a critical factor in its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response.

For isoquinoline (B145761) and isoquinolinone derivatives, various QSAR studies have been conducted to elucidate the structural requirements for their activity against different targets. japsonline.com These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule and its ability to engage in electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within the binding site.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule and its ability to cross cell membranes and interact with hydrophobic pockets in the target.

Topological descriptors: which describe the connectivity and branching of the molecule.

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or machine learning algorithms, that can predict the biological activity of new, untested compounds. While specific QSAR models for this compound are not detailed in the provided search results, the general applicability of these methods to the broader class of isoquinolines suggests their utility in the future design and optimization of this specific scaffold. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other classes of isoquinoline derivatives to generate predictive models and guide the synthesis of more potent analogs.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in understanding how isoquinoline-based inhibitors bind to the ATP-binding site of ROCK. Although an X-ray crystal structure was not initially available for the first fragment hits, computational modeling and fragment growth strategies were employed to develop potent inhibitors based on the 6-substituted isoquinolin-1-amine scaffold. nih.govnih.gov These studies proposed a binding mode where the isoquinoline (B145761) core mimics the adenine (B156593) ring of ATP, establishing key interactions within the kinase hinge region.

The primary interactions predicted by these models involve hydrogen bonds between the N-H of the isoquinoline ring and the backbone carbonyl of a methionine residue, and between the amino group at the 1-position and the backbone carbonyl of a glutamate (B1630785) residue in the hinge region of ROCK-I. The substituent at the 6-position extends into a more solvent-exposed region, where its properties can be modified to enhance potency and improve pharmacokinetic characteristics. nih.gov

In a key study, fragment-based screening identified a core fragment which was then optimized. nih.gov The growth of this fragment into 6-substituted isoquinolin-1-amine derivatives was guided by molecular modeling to explore the pocket and optimize interactions. The structure-activity relationship (SAR) data from these studies provide indirect validation of the docking poses, showing how different chemical moieties at the 6-position influence binding affinity. nih.govnih.gov For example, the introduction of a piperidine (B6355638) group at this position was a key step in improving potency. nih.gov

Compound/DerivativeSubstitution at 6-PositionTargetIC50 (nM)Key Interactions Noted in Modeling
Lead Fragment Analog VariesROCK-I>10,000Initial weak interactions with hinge region.
Compound 23A Substituted PiperidineROCK-I800H-bonds from isoquinoline core; 6-substituent explores solvent channel.
Compound 23E Modified PiperidineROCK-I130Enhanced interactions via optimized 6-position substituent.
Lead Compound 14A Optimized PiperidineROCK-I / ROCK-IIPotent (equipotent)Removal of basic center improved PK profile while maintaining hinge binding. nih.gov

This table is generated based on data from studies on 6-substituted isoquinolin-1-amine derivatives, which serve as close analogs for modeling studies of 6-(aminomethyl)isoquinolin-1(2H)-one. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules, providing a detailed view of the dynamic behavior of ligand-protein complexes over time. For kinase inhibitors, MD simulations can elucidate the stability of binding poses predicted by docking, reveal the role of water molecules, and characterize the conformational changes in the protein upon ligand binding. plos.orgpeerj.com

In the context of ROCK inhibitors, MD simulations have been used to characterize the interaction patterns between the kinase and inhibitors with novel scaffolds. researchgate.net These simulations, often run for hundreds of nanoseconds, assess the stability of critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.govplos.org The root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation. plos.org

While specific MD simulation data for this compound are not extensively detailed in the public domain, the general methodology applied to other ROCK inhibitors is relevant. Such simulations would be used to:

Assess Pose Stability: Confirm that the binding orientation of the isoquinolinone core within the ROCK hinge region is maintained over time.

Identify Key Residues: Determine which amino acid residues have the most persistent and significant interactions with the ligand, guiding further optimization efforts. plos.org

These simulations provide a more realistic and dynamic picture of the binding event than static docking poses alone. peerj.com

Conformational Analysis of this compound Derivatives

Conformational analysis is crucial for understanding how the three-dimensional shape of a molecule and its accessible conformations influence its biological activity. For 6-substituted isoquinolin-1(2H)-one derivatives, the orientation and flexibility of the substituent at the 6-position are key determinants of potency and selectivity. nih.gov

Structure-activity relationship studies on analogous 6-substituted isoquinolin-1-amine inhibitors have shown that both the nature and the stereochemistry of the 6-substituent are critical. nih.gov Computational analysis helps rationalize these findings by modeling the preferred conformations of different derivatives within the constraints of the ROCK active site. For instance, the optimization of a fragment hit to a lead compound involved modifying the 6-position to improve potency while maintaining a good pharmacokinetic profile. nih.gov This process inherently relies on understanding the conformational preferences of the appended groups.

6-Position SubstituentROCK-I IC50 (nM)Conformational Insights from SAR
Small fragments >10,000Poor fit and minimal conformational restriction.
Unsubstituted piperidine ~1000-5000Provides a vector for growth but requires optimization of its conformation and substitution.
Substituted piperidine (e.g., Compound 14A) < 200Optimized substituents on the piperidine ring adopt a favorable conformation, leading to improved potency. nih.gov

This table illustrates how conformational aspects of the 6-substituent, inferred from SAR data on analogous series, impact inhibitory activity. nih.gov

The analysis suggests that bulky or improperly oriented groups at the 6-position can lead to steric clashes, while well-designed substituents can form additional favorable interactions and adopt conformations that stabilize the binding of the isoquinolinone core.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The discovery of the isoquinolin-1-amine scaffold as a ROCK inhibitor originated from a fragment-based NMR screen, a physical screening method. nih.govresearchgate.net However, once a validated hit or lead compound like this compound is identified, its structure can be used as a template for structure-based or ligand-based virtual screening to discover novel chemotypes.

A typical structure-based virtual screening workflow for discovering new ROCK inhibitors using the isoquinolinone scaffold would involve:

Template Preparation: Using a docking model or crystal structure of a ROCK-isoquinolinone complex. nih.gov

Library Docking: Docking millions of compounds from commercial or proprietary libraries against the ATP-binding site of ROCK. nih.gov

Scoring and Filtering: Ranking the docked compounds based on their predicted binding affinity (docking score) and filtering them based on pharmacophoric features, such as the key hydrogen bond interactions made by the isoquinolinone core.

Hit Selection: Visual inspection of the top-ranked poses and selection of a diverse set of promising compounds for experimental testing. nih.gov

This approach has been successfully used to identify novel ROCK1 inhibitors from large databases, demonstrating that integrated virtual screening strategies are reliable and powerful tools for identifying promising new lead compounds. nih.gov

Free Energy Perturbation Studies

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands. It is part of a class of methods known as alchemical free energy calculations, which use statistical mechanics and molecular simulations (typically MD or Monte Carlo) to compute free energy differences from a non-physical, alchemical transformation of one molecule into another.

These calculations can provide highly accurate predictions of relative binding affinities, making them extremely valuable in the lead optimization phase of drug discovery. For a series of 6-substituted isoquinolin-1(2H)-one derivatives, FEP could be used to:

Accurately predict the change in binding affinity (ΔΔG) resulting from a small chemical modification at the 6-position.

Rank a list of proposed new analogs by their predicted potency before committing resources to their chemical synthesis.

Provide a deep understanding of the thermodynamic drivers of binding, separating the enthalpic and entropic contributions to affinity changes.

While computationally demanding, FEP and related methods like thermodynamic integration (TI) or MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) offer a path to prospectively guide medicinal chemistry efforts. Although specific FEP studies on this compound have not been reported in the literature, their application would represent a state-of-the-art computational effort to optimize this chemical series.

Analytical Research Applications of 6 Aminomethyl Isoquinolin 1 2h One As a Derivatization Reagent

Development of Derivatization-Based Analytical Methods for Amines and Carboxylic Acids

No specific studies have been identified that describe the development and application of 6-(Aminomethyl)isoquinolin-1(2H)-one as a derivatization reagent for the analysis of amines and carboxylic acids. The inherent structure of the compound, possessing a primary amine group, suggests potential reactivity towards carbonyl-containing molecules or its utility after activation to react with nucleophilic groups on analytes. However, without empirical data, any proposed reaction mechanisms or applications remain speculative.

Improvement of Fragmentation Characteristics for Structural Elucidation

The impact of derivatization with this compound on the fragmentation characteristics of analytes for structural elucidation has not been documented. A useful derivatizing agent often directs fragmentation in a predictable manner, producing characteristic product ions that can confirm the identity of the analyte. While the isoquinoline (B145761) structure would be expected to produce specific fragment ions upon collision-induced dissociation, the fragmentation pathways of its derivatives with various amines and carboxylic acids have not been reported.

Application in High-Throughput Analytical Methodologies

There are no published high-throughput analytical methodologies that utilize this compound as a derivatization reagent. The suitability of a reagent for high-throughput screening depends on several factors, including the speed and simplicity of the derivatization reaction, the stability of the resulting derivatives, and the ease of automation. As no derivatization protocols for this specific compound have been published, its applicability in a high-throughput context remains uninvestigated.

Chromatographic Performance Enhancements through Derivatization

Specific details regarding chromatographic performance enhancements, such as improved peak shape, resolution, and retention, through derivatization with this compound are not available in the scientific literature. Derivatization can improve the chromatographic behavior of polar and poorly retained analytes on reverse-phase columns by increasing their hydrophobicity. The addition of the this compound tag to an analyte would alter its polarity, but the precise effects on chromatographic performance have not been experimentally determined.

Future Directions in Research on 6 Aminomethyl Isoquinolin 1 2h One

Exploration of Underexplored Biological Targets

While the primary targets of 6-(aminomethyl)isoquinolin-1(2H)-one-based inhibitors are the DNA damage-sensing enzymes PARP1 and PARP2, the full spectrum of their biological interactions is not completely understood. mdpi.com Future research is poised to investigate a wider range of molecular targets to uncover new therapeutic opportunities and understand off-target effects.

A key area of investigation is the selectivity for different members of the PARP family. Current clinically approved PARP inhibitors target both PARP1 and PARP2. nih.gov However, emerging evidence suggests that specific inhibition of PARP1 is responsible for the synthetic lethality observed in cancers with homologous recombination repair (HRR) deficiencies, while PARP2 inhibition may contribute to hematological toxicity. nih.gov Therefore, exploring the potential for analogues of this compound to selectively target PARP1 is a significant future direction. nih.govecancer.org

Beyond the PARP family, research can be extended to other proteins within the DNA Damage Response (DDR) network. researchgate.net The concept of synthetic lethality, successfully exploited in BRCA1/2-mutated cancers, could be expanded to tumors with other genetic alterations in the HRR pathway, such as mutations in PALB2, RAD51C, and RAD51D. ecancer.orgnih.gov

Furthermore, mechanisms of resistance to PARP inhibitors often involve proteins outside of the primary target. For instance, the loss of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme that counteracts PARP activity, has been identified as a resistance mechanism. scite.ainih.govdntb.gov.uamdpi.com This suggests that PARG and other molecules implicated in resistance, such as those in the PI3K-AKT and RAS-MAPK signaling pathways, could be valuable secondary targets for combination therapies involving this compound analogues. medrxiv.org

Table 1: Potential Underexplored Biological Targets

Target ClassSpecific ExamplesRationale for Exploration
PARP Family Members PARP3, Tankyrases (PARP5a/b)To understand the full spectrum of activity and potential for novel therapeutic applications beyond DNA repair.
DNA Repair Pathway Proteins PALB2, RAD51C/D, ATM, ATRTo expand the application of synthetic lethality to a broader range of HRR-deficient cancers. ecancer.org
Resistance-Associated Proteins PARG, 53BP1, c-MetTo develop strategies to overcome or prevent acquired resistance to PARP inhibition. scite.aimdpi.com
Signaling Pathway Kinases PI3K, AKT, MAPKTo investigate crosstalk between DNA repair and major cell signaling pathways and identify targets for combination therapies. medrxiv.org

Advanced Synthetic Strategies for Complex Analogues

The development of next-generation inhibitors based on the this compound scaffold necessitates innovative and efficient synthetic methodologies. The goal is to create complex analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Recent advances in organic synthesis offer powerful tools for modifying the isoquinolin-1(2H)-one core. researchgate.net Strategies such as late-stage C-H bond functionalization are particularly valuable, as they allow for the direct introduction of diverse chemical groups onto the core structure without requiring a complete re-synthesis. researchgate.net For instance, methods for the C-4 alkylation or sulfenylation of the isoquinolin-1(2H)-one ring system enable the rapid generation of libraries of novel compounds for screening. researchgate.net

Future synthetic efforts will likely focus on:

Asymmetric Synthesis: To produce enantiomerically pure compounds, which can exhibit different pharmacological profiles.

Metal-Catalyzed Cross-Coupling: Employing catalysts based on palladium, nickel, or rhodium to construct complex carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net

Fragment-Based Drug Design: Synthesizing fragments of the molecule and then linking them together to build novel inhibitors with optimized binding characteristics.

Click Chemistry: Utilizing highly efficient and specific reactions to conjugate the isoquinolinone core with other pharmacophores, potentially creating dual-function inhibitors.

These advanced methods move beyond classical isoquinoline (B145761) syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, offering greater flexibility and control over the final molecular architecture. mdpi.comyoutube.com The ultimate aim is to synthesize analogues that are highly selective for PARP1, possess improved "trapping" efficiency (the ability to lock the PARP enzyme onto DNA), and exhibit favorable drug-like properties. nih.govnih.gov

Table 2: Advanced Synthetic Strategies

Synthetic StrategyDescriptionPotential Application for Analogues
C-H Bond Functionalization Direct modification of carbon-hydrogen bonds on the isoquinolinone ring system. researchgate.netRapid diversification of the scaffold to explore structure-activity relationships.
Lewis Acid Catalysis Use of Lewis acids to facilitate reactions like conjugate additions at specific positions. researchgate.netControlled introduction of alkyl groups to modulate potency and selectivity.
Development of Hybrid Inhibitors Covalent linking of the isoquinolinone scaffold with inhibitors of other targets (e.g., PD-L1). mdpi.comCreation of dual-target drugs to combat resistance and enhance anti-tumor activity.
Flow Chemistry Performing reactions in continuous-flow reactors.Improved safety, scalability, and reproducibility of synthetic routes.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound and its derivatives, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to PARP inhibition. nih.govmdpi.comarxiv.org

Multi-omics analysis can elucidate complex mechanisms of action and resistance. scite.ai For example, by combining these datasets, researchers can map the flow of information from genetic mutations to changes in protein expression and metabolic pathways that occur when a cancer cell is exposed to the compound. medrxiv.orgnih.gov This integrated approach has already been instrumental in identifying non-canonical resistance mechanisms to PARP inhibitors, including the loss of proteins like 53BP1 and PARG in tumors that have not restored BRCA1/2 function. scite.ainih.govdntb.gov.ua

Future applications of multi-omics in this field include:

Biomarker Discovery: Identifying predictive biomarkers that can distinguish which patients are most likely to respond to treatment. arxiv.org

Personalized Medicine: Analyzing the unique molecular profile of a patient's tumor to select rational combination therapies that can overcome emergent resistance. medrxiv.org

Pathway Analysis: Uncovering the extensive rewiring of protein networks and signaling pathways that occurs in response to treatment, offering insights into new therapeutic targets. medrxiv.orgmdpi.com

By leveraging large-scale datasets from resources like The Cancer Genome Atlas (TCGA) and applying sophisticated computational tools, researchers can build mechanistic models that simulate drug responses and guide clinical development. nih.govnih.gov

Table 3: Multi-Omics Data Integration

Omics TypeInformation ProvidedContribution to Mechanistic Understanding
Genomics DNA sequence, mutations, copy number variations. nih.govIdentifies genetic vulnerabilities (e.g., BRCA1/2 mutations) and reversion mutations that confer resistance. mdpi.com
Transcriptomics Gene expression levels (mRNA). mdpi.comReveals changes in gene activity and cellular pathways in response to the drug. nih.gov
Proteomics Protein expression levels and post-translational modifications. mdpi.comCharacterizes the rewiring of protein networks and confirms changes in target engagement (e.g., PARylation levels). medrxiv.org
Metabolomics Levels of small molecule metabolites. mdpi.comUncovers shifts in cellular metabolism that support tumor survival and resistance.

Development of Novel Analytical Tools and Probes

Advancing the study of this compound and its analogues depends on the development of more sophisticated analytical tools and molecular probes. These tools are essential for accurately quantifying the compound in biological systems, visualizing its interactions, and measuring its pharmacological effects.

Current analytical methods for isoquinoline derivatives often rely on techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Future work should focus on creating ultra-sensitive assays capable of detecting the compound and its metabolites at very low concentrations in complex matrices like plasma and tumor tissue.

A critical area for innovation is the creation of bespoke molecular probes. This includes:

Fluorescently Labeled Analogues: Synthesizing versions of this compound that are tagged with a fluorescent dye. These probes would allow for real-time imaging of the drug's uptake, distribution, and accumulation within specific subcellular compartments.

Affinity-Based Probes: Designing probes that can be used to pull down the compound's binding partners from cell lysates, helping to identify both primary and off-target interactions.

PET Ligands: Developing radiolabeled versions of the compound for use in Positron Emission Tomography (PET) scanning. This would enable non-invasive, whole-body imaging of target engagement in preclinical models and human subjects.

Furthermore, improving pharmacodynamic assays is crucial. While measuring the inhibition of poly ADP-ribosylation (PARylation) is a standard method to confirm target engagement, developing more accessible and less invasive assays (e.g., from blood samples) would greatly facilitate clinical studies. ecancer.org

Table 4: Novel Analytical Tools and Probes

Tool/ProbeDescriptionResearch Application
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS A high-resolution separation and detection technique. researchgate.netPrecise quantification of the parent compound and its metabolites in pharmacokinetic studies.
Fluorescent Probes Analogues conjugated to a fluorophore.Visualizing drug distribution in cells and tissues via microscopy.
Radiolabeled Tracers (PET) Analogues incorporating a positron-emitting isotope.Non-invasive, in vivo imaging of target occupancy and drug distribution.
Improved Pharmacodynamic Assays Assays to measure the downstream effects of PARP inhibition. ecancer.orgQuantifying target engagement and biological response in preclinical and clinical samples.

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